molecular formula C22H27N3O4 B2582622 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone CAS No. 1210615-19-2

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

Cat. No. B2582622
CAS RN: 1210615-19-2
M. Wt: 397.475
InChI Key: IPRQKWKVPPVJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, Fuloria et al. (2009) synthesized a series of new 1,3,4-oxadiazol-3(2H)-yl)ethanones and evaluated their anti-bacterial and anti-fungal activity. The study found that certain compounds exhibited maximum activity against strains of S. aureus and P. aeruginosa, highlighting the potential of oxadiazole derivatives in developing new antimicrobial agents Fuloria et al., 2009.

Molecular Properties and Drug Candidate Potential

Oliveira et al. (2012) synthesized five new 1,3,4-oxadiazole compounds and evaluated their antibacterial activity against several strains of Staphylococcus aureus. The study also conducted in silico studies of molecular properties, indicating that these compounds have potential as new drug candidates Oliveira et al., 2012.

Synthetic Chemistry and Mechanistic Studies

Butler et al. (2000) discussed the synthesis and ring-opening reactions of fused bicyclo(2.1.0)pentan-5-one acetals, demonstrating the complex chemistry and potential synthetic applications of compounds with related structures. This research underscores the versatility of such compounds in synthetic organic chemistry Butler et al., 2000.

Cytotoxic Studies and Docking Studies

Govindhan et al. (2017) synthesized a compound using a click chemistry approach and conducted cytotoxicity evaluations along with molecular docking studies. These studies aimed to understand the pharmacokinetics and potential biological applications of such compounds, indicating the relevance of structural analysis in drug development Govindhan et al., 2017.

properties

IUPAC Name

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-22(2)12-16-4-3-5-17(19(16)29-22)27-13-18(26)25-10-8-15(9-11-25)21-24-23-20(28-21)14-6-7-14/h3-5,14-15H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRQKWKVPPVJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)C4=NN=C(O4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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